molecular formula C19H23N3O3 B5644931 1-(3-methoxybenzyl)-4-(4-nitrobenzyl)piperazine

1-(3-methoxybenzyl)-4-(4-nitrobenzyl)piperazine

Cat. No. B5644931
M. Wt: 341.4 g/mol
InChI Key: XIJFQUIYWGHABG-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)-4-(4-nitrobenzyl)piperazine is a compound that belongs to the class of piperazines, which are characterized by their diverse range of pharmacological activities. These compounds have been the subject of various studies due to their significant biological properties.

Synthesis Analysis

Several studies have investigated the synthesis of piperazine derivatives. For instance, Mokrov et al. (2019) synthesized a group of new 1-(methoxybenzyl)piperazines, focusing on the relationship between the structure of the triazaalkane linker and their biological activity, including cardiotropic effects (Mokrov et al., 2019). Similarly, Quan (2006) and Ning-wei (2005) described the synthesis of 1-(2,3-dichlorophenyl)piperazine, which is relevant due to the structural similarities (Quan, 2006) (Li Ning-wei, 2005).

Molecular Structure Analysis

The molecular structure of piperazine derivatives has been extensively studied. Ntirampebura et al. (2008) explored the crystal packing of piperazine derivatives, highlighting the importance of hydrogen bonding and arene interactions (Ntirampebura et al., 2008).

Chemical Reactions and Properties

The reactivity and chemical properties of piperazine derivatives are influenced by their structural elements. Yamaura et al. (1985) discussed the oxidative removal of the N-(4-methoxybenzyl) group on piperazinediones, demonstrating the chemical behavior under specific conditions (Yamaura et al., 1985).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are key to understanding the applications of these compounds. For instance, the crystal structure and hydrogen bonding patterns of related compounds have been studied by Chinthal et al. (2021), providing insights into their physical properties (Chinthal et al., 2021).

properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-25-19-4-2-3-17(13-19)15-21-11-9-20(10-12-21)14-16-5-7-18(8-6-16)22(23)24/h2-8,13H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJFQUIYWGHABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine

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